4-[(Pyridin-3-yl)methoxy]butan-1-ol
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Overview
Description
4-[(Pyridin-3-yl)methoxy]butan-1-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyridine, a heterocyclic aromatic organic compound, and contains a butanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pyridin-3-yl)methoxy]butan-1-ol typically involves the reaction of 3-pyridinemethanol with 4-chlorobutan-1-ol under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-pyridinemethanol attacks the carbon atom bonded to the chlorine in 4-chlorobutan-1-ol, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to minimize side reactions and impurities .
Chemical Reactions Analysis
Types of Reactions
4-[(Pyridin-3-yl)methoxy]butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 4-[(Pyridin-3-yl)methoxy]butan-1-one.
Reduction: Formation of 4-[(Pyridin-3-yl)methoxy]butane.
Substitution: Formation of various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
4-[(Pyridin-3-yl)methoxy]butan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-[(Pyridin-3-yl)methoxy]butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-3-yl)butan-1-ol
- 4-(Pyridin-4-yl)butan-1-ol
- 4-(Pyridin-2-yl)butan-1-ol
Uniqueness
4-[(Pyridin-3-yl)methoxy]butan-1-ol is unique due to the presence of both the pyridine ring and the butanol group, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
CAS No. |
851761-77-8 |
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Molecular Formula |
C10H15NO2 |
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(pyridin-3-ylmethoxy)butan-1-ol |
InChI |
InChI=1S/C10H15NO2/c12-6-1-2-7-13-9-10-4-3-5-11-8-10/h3-5,8,12H,1-2,6-7,9H2 |
InChI Key |
LHIIYGBUWDUELR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)COCCCCO |
Origin of Product |
United States |
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